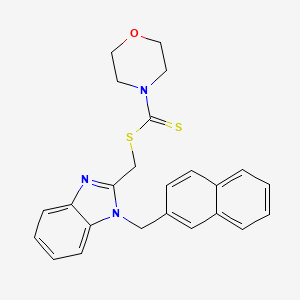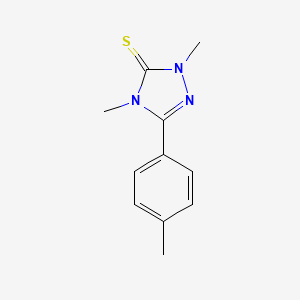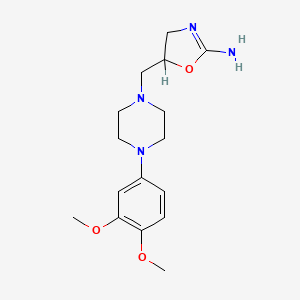
4,5-Dihydro-5-((4-(3,4-dimethoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-5-((4-(3,4-dimethoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine is a complex organic compound that belongs to the class of heterocyclic compounds It features an oxazole ring fused with a piperazine moiety, which is further substituted with a dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-5-((4-(3,4-dimethoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a piperazine derivative and an oxazole precursor in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods leverage automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of high-throughput screening and optimization of reaction conditions can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-5-((4-(3,4-dimethoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines or alcohols are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
4,5-Dihydro-5-((4-(3,4-dimethoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-5-((4-(3,4-dimethoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazoline Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Isoxazole Derivatives: These compounds also feature an oxazole ring and are used in similar research applications.
Uniqueness
4,5-Dihydro-5-((4-(3,4-dimethoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine is unique due to its specific substitution pattern and the presence of both piperazine and oxazole rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various scientific investigations.
Propiedades
Número CAS |
144722-86-1 |
|---|---|
Fórmula molecular |
C16H24N4O3 |
Peso molecular |
320.39 g/mol |
Nombre IUPAC |
5-[[4-(3,4-dimethoxyphenyl)piperazin-1-yl]methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C16H24N4O3/c1-21-14-4-3-12(9-15(14)22-2)20-7-5-19(6-8-20)11-13-10-18-16(17)23-13/h3-4,9,13H,5-8,10-11H2,1-2H3,(H2,17,18) |
Clave InChI |
VOEJEBYLMKSOQH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



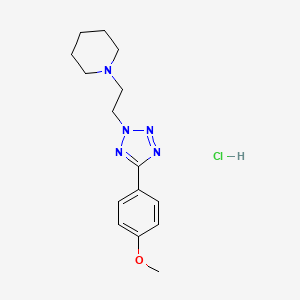
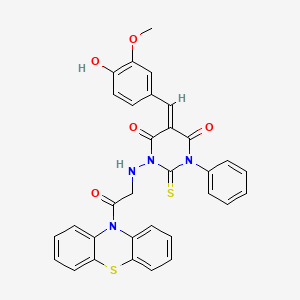
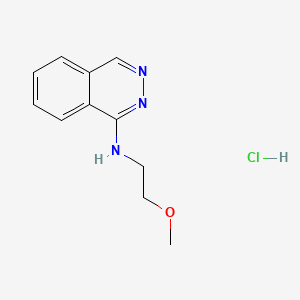

![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-phenylmethoxycarbonylphosphinic acid](/img/structure/B15188644.png)


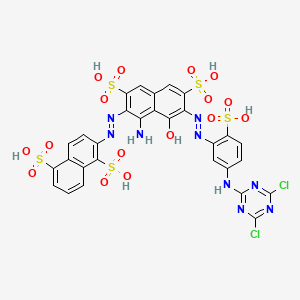

![4-[4-[dimethylcarbamoyl(methyl)carbamoyl]piperazin-1-yl]benzoic acid](/img/structure/B15188672.png)
